B1193400 PLX9486

PLX9486

カタログ番号 B1193400
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PLX9486 is an orally bioavailable protein tyrosine kinase inhibitor of mutated forms of the tumor-associated antigen mast/stem cell factor receptor c-Kit (SCFR), with potential antineoplastic activity. Upon oral administration, c-Kit inhibitor PLX9486 binds to and inhibits specific c-Kit mutants. This may result in an inhibition of tumor cell proliferation in cancer cell types that overexpress these c-Kit mutations. c-Kit, a transmembrane protein and receptor tyrosine kinase, is overexpressed in solid tumors and hematological malignancies;  it plays a key role in the regulation of cell differentiation and proliferation.

科学的研究の応用

Anti-Tumor Efficacy in Gastrointestinal Stromal Tumors

PLX9486, a tyrosine kinase inhibitor (TKI), demonstrates notable anti-tumor efficacy in gastrointestinal stromal tumors (GISTs), particularly in patient-derived, tyrosine kinase inhibitor-resistant KIT-mutant xenograft models. This is significant in cases where secondary resistance develops in GIST patients being treated with other TKIs like Imatinib and Sunitinib. PLX9486 has shown effectiveness against both primary KIT exon 9 and 11 and secondary exon 17 and 18 mutations. Its application in vitro and in vivo, such as in two imatinib-resistant GIST patient-derived xenograft (PDX) models, has resulted in significant inhibition of proliferation, mainly through the inhibition of KIT signaling pathways. These findings provide a strong basis for further clinical testing of PLX9486 in this context (Gebreyohannes et al., 2018).

Clinical Trial in Gastrointestinal Stromal Tumors

In a phase 1b/2a nonrandomized clinical trial, PLX9486 was assessed in combination with another TKI, Sunitinib, for its effects on patients with refractory GIST. This trial explored the synergy between a type I and a type II KIT inhibitor, aiming for broad mutation coverage and global disease control. The trial demonstrated that PLX9486 and Sunitinib can be safely co-administered, and the combination was associated with clinical benefit and an acceptable safety profile. This suggests the potential for this combination therapy to target two complementary conformational states of the same kinase in patients with refractory GIST, highlighting a new therapeutic avenue (Wagner et al., 2021).

特性

製品名

PLX9486

IUPAC名

Unknown

SMILES

Unknown

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

PLX9486;  PLX-9486;  PLX 9486.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。